2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a chemical compound with a unique structure that combines a thienyl group, a chloroanilino group, and a dimethylsulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate typically involves multiple steps, starting with the preparation of the thienyl and chloroanilino intermediates. One common method involves the following steps:
Preparation of Thienyl Intermediate: The thienyl group can be synthesized through a series of reactions starting from thiophene. Thiophene is subjected to halogenation, followed by a coupling reaction to introduce the desired substituents.
Preparation of Chloroanilino Intermediate: The chloroanilino group is prepared by nitration of aniline, followed by reduction to form the chloroaniline.
Coupling Reaction: The thienyl and chloroanilino intermediates are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of reagents, reaction conditions, and purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloroanilino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate can be compared with other similar compounds, such as:
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a bromo group instead of a chloro group.
2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a methoxy group instead of a chloro group.
2-[(4-nitroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a nitro group instead of a chloro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-[(4-chlorophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEQVFOSJISSDJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.